2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester
Overview
Description
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester typically involves multiple steps, including the formation of the benzoic acid core, the introduction of the acetoxy group, and the attachment of the thiophene and bromine substituents. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to attach the thiophene ring to the benzoic acid core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biological processes.
Interacting with cellular components: Affecting cell signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Acetoxy-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.
2-Acetoxy-6-[2-(5-methyl-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity .
Properties
IUPAC Name |
ethyl 2-acetyloxy-6-[(E)-2-(5-bromothiophen-2-yl)ethenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO4S/c1-3-21-17(20)16-12(5-4-6-14(16)22-11(2)19)7-8-13-9-10-15(18)23-13/h4-10H,3H2,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBXPCYEHZNRK-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC(=O)C)C=CC2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=CC=C1OC(=O)C)/C=C/C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167582 | |
Record name | Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365543-05-1 | |
Record name | Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365543-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(acetyloxy)-6-[(1E)-2-(5-bromo-2-thienyl)ethenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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